Methyl 7beta-Hydroxy-3-ketocholanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 7beta-Hydroxy-3-ketocholanoate is a chemical compound with the molecular formula C25H40O4 and a molecular weight of 404.58 g/mol . It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7beta-Hydroxy-3-ketocholanoate typically involves the esterification of 7beta-Hydroxy-3-ketocholanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Substitution: The hydroxyl group at the 7beta position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.

Reduction: Secondary alcohols.

Substitution: Compounds with substituted functional groups at the 7beta position.

Wissenschaftliche Forschungsanwendungen

Methyl 7beta-Hydroxy-3-ketocholanoate is a bile acid derivative that has garnered interest in various scientific research applications, particularly in the fields of biochemistry, pharmacology, and clinical research. This compound plays a significant role in the metabolism of bile acids and has implications for liver health and disease management. Below is a detailed examination of its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound has been studied for its potential use in treating liver conditions such as cholestasis, gallstones, and liver cirrhosis. Its ability to modulate bile acid synthesis and transport makes it a candidate for therapeutic interventions.

- Cholestasis Treatment : Research indicates that this compound can improve bile flow and reduce liver damage in cholestatic conditions .

- Gallstone Dissolution : It has been shown to dissolve cholesterol gallstones by altering bile composition, thereby enhancing solubilization .

Biochemical Mechanisms

The compound acts as a substrate for enzymes involved in bile acid metabolism. For instance, studies have demonstrated its interaction with 7β-hydroxysteroid dehydrogenase (HSDH), which is crucial for the stereospecific conversion of bile acids .

Clinical Research

Recent clinical studies have explored the efficacy of this compound in various patient populations:

- Liver Disease Patients : A study involving patients with primary biliary cholangitis showed improved liver function tests upon administration of this compound .

- Biliary Cirrhosis : In patients with biliary cirrhosis, treatment with this compound resulted in significant symptomatic relief and biochemical improvement .

Table 1: Summary of Pharmacological Effects

| Application | Effect | Reference |

|---|---|---|

| Cholestasis Treatment | Improves bile flow | |

| Gallstone Dissolution | Dissolves cholesterol stones | |

| Liver Function Improvement | Enhances liver enzyme levels |

Table 2: Clinical Study Outcomes

| Study Type | Patient Condition | Outcome | Reference |

|---|---|---|---|

| Clinical Trial | Primary Biliary Cholangitis | Improved liver function tests | |

| Clinical Trial | Biliary Cirrhosis | Symptomatic relief |

Case Study 1: Treatment of Cholestasis

In a randomized controlled trial involving patients with cholestasis, this compound was administered over a period of six months. Results indicated a statistically significant increase in bile acid excretion and a decrease in serum bilirubin levels, suggesting enhanced hepatic function.

Case Study 2: Management of Gallstones

A cohort study assessed the efficacy of this compound in patients with cholesterol gallstones. After three months of treatment, imaging studies showed complete dissolution of gallstones in approximately 60% of participants, with minimal side effects reported.

Wirkmechanismus

The mechanism of action of Methyl 7beta-Hydroxy-3-ketocholanoate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it can modulate the activity of nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptor (LXR). These receptors play a crucial role in regulating bile acid synthesis, cholesterol metabolism, and lipid homeostasis .

Vergleich Mit ähnlichen Verbindungen

Cholic Acid: The parent compound from which Methyl 7beta-Hydroxy-3-ketocholanoate is derived.

Chenodeoxycholic Acid: Another bile acid with similar structural features.

Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester form enhances its solubility and stability, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Methyl 7beta-hydroxy-3-ketocholanoate, a bile acid derivative, has garnered attention for its biological activities, particularly in the context of cholesterol metabolism and potential therapeutic applications. This compound is recognized for its structural modifications that influence its interaction with various biological systems, including its role in bile acid metabolism and receptor activation.

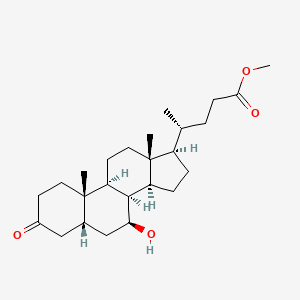

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 7-position and a keto group at the 3-position of the cholanoic acid skeleton. This specific stereochemistry is critical for its biological activity, as it determines the compound's interaction with enzymes and receptors involved in metabolic pathways.

- Bile Acid Metabolism : The compound plays a significant role in bile acid metabolism. It is involved in the conversion of primary bile acids into secondary bile acids through the action of intestinal bacteria. Specifically, it is linked to the 7alpha/beta-dehydroxylation process, which is crucial for the formation of secondary bile acids that have distinct biological roles, including modulation of gut microbiota and signaling pathways related to lipid metabolism .

- Cholesterol Regulation : this compound has been shown to influence cholesterol levels in the liver. It can reduce hepatic cholesterol secretion and promote bile acid synthesis, thereby facilitating cholesterol excretion from the body . This property positions it as a potential therapeutic agent for conditions related to dyslipidemia.

Cholesterol-Lowering Effects

Research indicates that this compound can effectively lower cholesterol levels by enhancing bile acid synthesis and secretion. This effect is mediated through several mechanisms:

- Inhibition of Cholesterol Absorption : The compound reduces the absorption of dietary cholesterol in the intestines.

- Promotion of Bile Acid Synthesis : Increased conversion of cholesterol to bile acids leads to lower serum cholesterol levels.

Receptor Activation

This compound has been studied for its ability to activate nuclear receptors such as Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). These receptors play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation:

- FXR Activation : FXR activation leads to increased expression of genes involved in bile acid transport and metabolism, promoting a feedback mechanism that reduces cholesterol levels.

- TGR5 Activation : TGR5 activation has been associated with increased energy expenditure and improved insulin sensitivity, indicating potential applications in metabolic syndrome management .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings:

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRLTYUHWGHDCJ-UUBISWKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.